Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate

Description

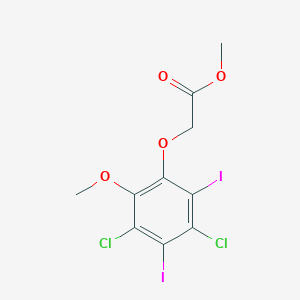

Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate is a halogenated aromatic ester characterized by a phenoxy backbone substituted with chlorine (Cl) and iodine (I) atoms at positions 3,5 and 2,4, respectively, along with a methoxy (-OCH₃) group at position 4. The acetate moiety (-OAc) is linked to the phenolic oxygen, forming a methyl ester. This compound’s structural complexity arises from its mixed halogenation (Cl and I), which likely enhances its electronic and steric properties compared to simpler analogs.

Properties

CAS No. |

646054-42-4 |

|---|---|

Molecular Formula |

C10H8Cl2I2O4 |

Molecular Weight |

516.88 g/mol |

IUPAC Name |

methyl 2-(3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate |

InChI |

InChI=1S/C10H8Cl2I2O4/c1-16-4(15)3-18-10-8(14)5(11)7(13)6(12)9(10)17-2/h3H2,1-2H3 |

InChI Key |

SDTSLUVWDJZGHM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)I)Cl)I)OCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate typically involves multiple steps. One common method includes the Ullmann reaction, which is catalyzed by copper. This reaction involves the coupling of 3-methoxyphenol with 4-iodophenol, followed by demethylation using hydrobromic acid (HBr) in acetic acid . The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve the use of industrial-grade reagents and catalysts, as well as advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate can undergo various types of chemical reactions, including:

Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenoxyacetates, while oxidation and reduction can modify the functional groups present on the aromatic ring.

Scientific Research Applications

Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure allows it to be used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Halogenation: The target compound uniquely combines Cl and I substituents, which may confer higher electrophilicity and steric bulk compared to Cl-only analogs like 2,4-dichlorophenoxy acetate . Iodine’s larger atomic radius could also influence binding interactions in biological systems.

- Functional Groups : Unlike triazine-containing analogs (e.g., compound 5k in or metsulfuron-methyl ), the target lacks a heterocyclic core, relying instead on halogenated aromaticity for reactivity.

- Synthesis Complexity : Multi-step procedures involving halogenation (e.g., iodination) and esterification are implied, similar to the triazine synthesis in or Clemmensen reduction in .

Key Observations:

- Halogenation Challenges : Introducing iodine (a less common halogen) may require specialized conditions (e.g., KI/I₂ under acidic or oxidative conditions), unlike Cl-substituted analogs synthesized via direct chlorination .

- Purification : Multi-step chromatography (as in ) is likely necessary due to the compound’s polarity and halogenated byproducts.

Physical and Spectroscopic Properties

Table 3: Comparative Physical Data

Key Observations:

Biological Activity

Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate, a compound with notable biological properties, has garnered attention in recent scientific research. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiprotozoal, and anticancer effects, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₈Cl₂I₂O₃

- Molecular Weight : 407.98 g/mol

- CAS Number : 117943-25-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, compounds with similar structures demonstrated potent activity against both bacterial and fungal strains.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 6.25 | Antibacterial |

| Fluconazole | 12.5 | Antifungal |

The compound's effectiveness was particularly pronounced against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like penicillin .

Antiprotozoal Activity

In addition to its antibacterial properties, this compound has shown promising antiprotozoal activity. A recent study reported an IC₅₀ value of 0.37 µM against Trypanosoma cruzi, indicating that it is nearly 28 times more effective than the standard treatment benznidazole .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it significantly inhibited the proliferation of various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Activity |

|---|---|---|

| HCT-116 (Colorectal Cancer) | 10.5 | Cytotoxic |

| HepG2 (Liver Cancer) | 15.0 | Cytotoxic |

Mechanistic studies suggested that the compound induces apoptosis through the modulation of the Bcl-2 family proteins and inhibition of histone deacetylases (HDACs), leading to increased acetylation levels in histones H3 and H4 .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to control groups.

- Antiparasitic Research : In animal models infected with Trypanosoma cruzi, administration of the compound led to a marked decrease in parasitemia and improved survival rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.